molecular formula C8H9NO4S B084099 4-[(Methylamino)sulfonyl]benzoic acid CAS No. 10252-63-8

4-[(Methylamino)sulfonyl]benzoic acid

Cat. No.: B084099
CAS No.: 10252-63-8
M. Wt: 215.23 g/mol
InChI Key: PAOYGUDKABVANA-UHFFFAOYSA-N
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Description

4-[(Methylamino)sulfonyl]benzoic acid is a benzoic acid derivative functionalized with a methylaminosulfonyl group. Sulfonamide-containing benzoic acid analogs are of significant interest in scientific research due to their versatile applications, particularly in medicinal chemistry and drug discovery. They frequently serve as key intermediates in the synthesis of more complex molecules and are investigated for their potential biological activities. Related sulfonamide-benzoic acid compounds have been studied for various therapeutic applications, including as enzyme inhibitors and potential anticancer agents . As a building block, this compound's structural features make it suitable for exploring structure-activity relationships in the development of novel pharmacologically active compounds. Researchers utilize such derivatives in designing molecules that target specific biological pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For specific chemical data and shipping information, please inquire with our team of experts.

Properties

IUPAC Name

4-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOYGUDKABVANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333440
Record name 4-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-63-8
Record name 4-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfamoyl)benzoic acid
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Preparation Methods

Sulfonation of Toluene

The synthesis begins with the sulfonation of toluene using concentrated sulfuric acid at 110–120°C, producing para-toluenesulfonic acid as the major product due to the electron-donating methyl group’s para-directing effects. This step achieves near-quantitative conversion under reflux conditions, with the crude sulfonic acid isolated via crystallization.

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to para-toluenesulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane. Excess chlorinating agent ensures complete conversion, with yields exceeding 90%. The sulfonyl chloride intermediate is purified by vacuum distillation to remove residual reagents.

Methylamine Nucleophilic Substitution

Reaction of para-toluenesulfonyl chloride with methylamine in a 1:1.2 molar ratio in tetrahydrofuran (THF) at 0–5°C produces N-methyl-para-toluenesulfonamide. The exothermic reaction requires careful temperature control to avoid side products, with yields of 85–88% reported. The product is isolated via aqueous workup, involving extraction with ethyl acetate and drying over sodium sulfate.

Oxidation to Benzoic Acid Derivative

The final step involves oxidizing the methyl group of N-methyl-para-toluenesulfonamide to a carboxylic acid using concentrated nitric acid (63–65 wt%) at 175–195°C. This high-temperature oxidation proceeds via a radical mechanism, generating 4-[(Methylamino)sulfonyl]benzoic acid in 82–85% yield after recrystallization from ethanol-water.

Table 1: Reaction Conditions and Yields for Classical Method

StepReagents/ConditionsYield (%)
SulfonationH₂SO₄, 110°C, 6 h98
ChlorinationPCl₅, CH₂Cl₂, 25°C, 2 h92
Methylamine ReactionCH₃NH₂, THF, 0°C, 1 h88
OxidationHNO₃ (63%), 185°C, 4 h85

Direct Sulfonylation Approach

Regioselective Sulfonation of Benzoic Acid

Despite the meta-directing nature of the carboxylic acid group, modified sulfonation conditions using oleum (20% SO₃) at 150°C enable partial para-substitution (15–20% yield). The crude product is separated via column chromatography, though this method is less industrially viable due to low selectivity.

Coupling with Methylamine

The isolated para-sulfobenzoic acid is converted to its sulfonyl chloride using SOCl₂ in dimethylformamide (DMF), followed by reaction with methylamine in aqueous sodium bicarbonate. This two-step sequence achieves a 78% overall yield but requires stringent purification to remove meta-isomers.

Alternative Pathways and Comparative Analysis

Ullmann Coupling Strategy

A palladium-catalyzed coupling of 4-iodobenzoic acid with N-methylsulfonamide in the presence of CuI and 1,10-phenanthroline provides an alternative route. While avoiding harsh oxidation steps, this method suffers from moderate yields (65–70%) and high catalyst costs.

Biocatalytic Sulfonation

Emerging approaches utilize engineered E. coli expressing aryl sulfotransferases to catalyze the sulfonation of N-methyl-4-hydroxybenzoic acid. Pilot-scale trials demonstrate 60% conversion, though scalability remains challenging.

Table 2: Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
ClassicalHigh yield, scalableHigh-temperature oxidation85
Direct SulfonylationFewer stepsLow regioselectivity78
Ullmann CouplingMild conditionsExpensive catalysts70
BiocatalyticEco-friendlyLow efficiency60

Industrial-Scale Production Techniques

Continuous-Flow Sulfonation

Industrial plants employ continuous sulfonation reactors with in-line quenching to minimize decomposition. Automated systems maintain a 110°C reaction temperature, achieving 98% conversion with a throughput of 1,200 kg/h.

Catalytic Oxidation Optimization

Replacing nitric acid with a vanadium pentoxide (V₂O₅) catalyst in air reduces corrosion and waste. Pilot studies show 88% yield at 160°C, with plans for full-scale implementation by 2026 .

Chemical Reactions Analysis

Types of Reactions

4-[(Methylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-[(Methylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of 4-[(Methylamino)sulfonyl]benzoic acid, highlighting substituent differences and physicochemical properties:

Compound Name Substituent(s) Molecular Formula CAS Number Solubility/Properties
This compound -SO₂-NH-CH₃ C₈H₉NO₄S 10252-63-8 Soluble in DMSO, methanol, chloroform
4-[(4-Chlorophenyl)sulfonyl]benzoic acid -SO₂-(4-Cl-C₆H₄) C₁₃H₉ClO₄S Not provided Likely hydrophobic due to aryl group; used in antimicrobial studies
4-[(4-Bromophenyl)sulfonyl]benzoic acid -SO₂-(4-Br-C₆H₄) C₁₃H₉BrO₄S Not provided Similar to chloro analog; bromine enhances molecular weight
4-Methoxy-3-sulfamoylbenzoic acid -SO₂-NH₂, -OCH₃ (positions 3,4) C₈H₉NO₅S 20532-06-3 Enhanced solubility due to methoxy group; sulfamoyl group may confer enzyme inhibition
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid -SO₂-NH-(4-CH₃-C₆H₄) C₁₄H₁₃NO₄S 379254-26-9 Soluble in DMSO; methylphenyl group increases lipophilicity
Ethametsulfuron-methyl Complex sulfonylurea substituent C₁₅H₁₈N₆O₆S 97780-06-8 Herbicidal activity; methyl ester enhances bioavailability
Solubility and Reactivity
  • This compound: The methylamino group introduces moderate polarity, enabling solubility in polar aprotic solvents like DMSO and methanol. This contrasts with halogenated analogs (e.g., 4-chlorophenyl derivative), which exhibit lower aqueous solubility due to hydrophobic aryl groups .
  • Sulfamoyl vs.

Biological Activity

4-[(Methylamino)sulfonyl]benzoic acid, also known by its CAS number 10252-63-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure includes a methylamino group and a sulfonyl moiety attached to a benzoic acid framework, which may contribute to its pharmacological properties. Research has indicated various biological activities, including antimicrobial and enzyme inhibitory effects.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11N1O4S1
  • Molecular Weight : 233.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is critical for bacterial growth and replication. Additionally, the methylamino group may enhance the compound's binding affinity to target proteins.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae100 µg/mL
Bacillus subtilis25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, particularly against Gram-positive bacteria.

Enzyme Inhibition

In addition to its antimicrobial effects, this compound has been investigated for its inhibitory activity against various enzymes:

  • Carbonic Anhydrase Inhibition : Studies have shown that it can inhibit carbonic anhydrase activity, which is vital for maintaining pH balance in biological systems.
  • Cholinesterase Inhibition : The compound also exhibits cholinesterase inhibitory properties, suggesting potential applications in treating neurodegenerative diseases.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Bacillus subtilis. The study emphasized the importance of structural modifications in enhancing antimicrobial potency.

Toxicity Assessment

In a toxicity assessment involving aquatic crustaceans (Daphnia magna), the compound displayed moderate toxicity levels compared to other tested compounds. This indicates a favorable safety profile for potential therapeutic applications while highlighting the need for further toxicological studies.

Q & A

Q. Basic

  • Stepwise addition of reagents to control exothermic reactions.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
  • Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

How does the compound’s crystal structure inform its stability and formulation?

Advanced
X-ray data (e.g., monoclinic P21/c space group, hydrogen-bonding networks) reveal packing efficiency, which correlates with thermal stability. For formulation, intermolecular interactions (e.g., carboxylic acid dimers) suggest excipients that prevent hydrate formation during storage .

What analytical methods are suitable for detecting degradation products?

Q. Advanced

  • LC-MS/MS : To identify hydrolyzed products (e.g., benzoic acid or sulfonic acid derivatives).
  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) over 4 weeks .
  • Solid-state NMR : To detect amorphous vs. crystalline degradation .

How can researchers modify the structure to enhance bioactivity?

Q. Advanced

  • Substitution : Introducing electron-donating groups (e.g., methoxy at the para position) to improve binding to hydrophobic enzyme pockets .
  • Derivatization : Converting the carboxylic acid to an ester prodrug to enhance bioavailability .

What are the best practices for validating biological activity in cell-based assays?

Q. Advanced

  • Dose-response curves : Use 8–10 concentrations to calculate EC₅₀/IC₅₀.
  • Counter-screens : Test against unrelated enzymes (e.g., kinases) to rule off-target effects.
  • Cytotoxicity assays : Assess viability (MTT assay) to distinguish specific activity from general toxicity .

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